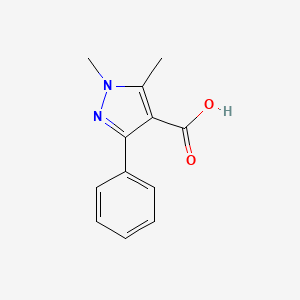

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Description

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, features a five-membered ring with two nitrogen atoms at positions 1 and 2, a phenyl group at position 3, and carboxylic acid at position 4, making it a valuable scaffold for various chemical reactions and applications .

Properties

IUPAC Name |

1,5-dimethyl-3-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGGJXVTZCRGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes are some of the advanced techniques employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

Pharmacological Applications

-

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrazole derivatives, including 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid. These compounds have been shown to scavenge free radicals and inhibit oxidative stress-related diseases. For instance, novel derivatives have demonstrated significant radical scavenging activity in various assays, indicating their potential as therapeutic agents against oxidative damage . -

Inhibition of Enzymes

The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. Notably, it has shown inhibitory effects on 15-lipoxygenase, an enzyme involved in inflammatory processes. This inhibition is crucial for developing anti-inflammatory drugs . Additionally, other studies have reported its effectiveness against carbonic anhydrases, which are important for regulating physiological pH and fluid balance . -

Antifungal Properties

Research indicates that derivatives of pyrazole can exhibit antifungal activity against several phytopathogenic fungi. The structure-activity relationship studies have suggested that modifications in the pyrazole structure can enhance its efficacy as a fungicide .

Agricultural Applications

-

Pesticide Development

The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its derivatives have been synthesized and tested for their ability to control agricultural pests effectively while minimizing environmental impact . -

Herbicide Activity

Some pyrazole compounds have been evaluated for their herbicidal properties, showing promise in inhibiting weed growth without adversely affecting crop yield. This application is critical for sustainable agriculture practices .

Biochemical Research

-

Molecular Modeling Studies

The compound has been subjected to molecular docking studies to understand its interaction with biological targets at the molecular level. Such studies provide insights into the binding affinities and mechanisms of action of these compounds, aiding in the design of more effective drugs . -

Synthesis and Characterization

Various synthetic routes have been developed for producing this compound and its derivatives. These methods often involve cyclocondensation reactions that yield high purity products suitable for further biological evaluation .

Case Studies

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

- 1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid

- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both methyl and phenyl groups, along with the carboxylic acid functionality, makes it a versatile scaffold for various applications .

Biological Activity

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields including medicine and agriculture.

- IUPAC Name : this compound

- Molecular Formula : C12H12N2O2

- Molecular Weight : 220.24 g/mol

Pyrazole derivatives, including this compound, exhibit their biological effects primarily through interactions with various enzymes and proteins. These interactions can lead to:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), particularly COX-2, which is implicated in inflammation and pain pathways.

- Antimicrobial Activity : Some studies indicate that pyrazole derivatives can inhibit the growth of certain fungi and bacteria, making them potential candidates for antimicrobial agents.

Anti-inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study reported that several synthesized pyrazole derivatives showed high COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM . The compound's structure enhances its binding affinity to COX enzymes, thus reducing inflammation effectively.

Antimicrobial Activity

The compound has also been evaluated for its antifungal properties against strains such as Colletotrichum gloeosporioides. In vitro tests indicated that it could inhibit fungal growth significantly, with a notable reduction in mycelial growth observed at various concentrations .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its relatively low molecular weight and lipophilicity. These attributes enhance its potential as a therapeutic agent.

Medicinal Chemistry

Due to its anti-inflammatory and antimicrobial properties, this compound is being explored as a potential drug candidate for treating inflammatory diseases and infections.

Agricultural Chemistry

The antifungal activity exhibited by this compound makes it a candidate for developing new agrochemicals aimed at controlling fungal pathogens in crops.

Q & A

Q. What are the optimal synthetic routes for 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid, and how can reaction yields be improved?

The compound is commonly synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal) are cyclized under reflux conditions, followed by hydrolysis to yield the carboxylic acid derivative . Key parameters for optimization include:

- Reagent ratios : Stoichiometric excess of phenylhydrazine improves cyclization efficiency.

- Temperature : Reflux in ethanol (78°C) ensures complete reaction.

- Catalysis : Acidic or basic conditions (e.g., NaOH for hydrolysis) influence intermediate stability .

Yields typically range from 60–75%, with purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : and NMR confirm substituent positions (e.g., methyl groups at 1,5-positions and phenyl at C3). For example, the carboxylic proton appears as a broad singlet near δ 12.5 ppm .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrazole and phenyl rings, ~15–25°) and hydrogen-bonding networks (O–H···N interactions stabilizing the crystal lattice) .

- FT-IR : Carboxylic acid C=O stretches appear at ~1680–1700 cm, while N–H stretches (if present) occur near 3200 cm .

Q. How should researchers handle stability and storage challenges for this compound?

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N) to prevent oxidation or moisture absorption .

- Decomposition : Thermal degradation above 200°C produces CO, NO, and phenyl derivatives. Avoid prolonged exposure to strong oxidizers or UV light .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise in:

- Tautomerism : DFT calculations may prioritize enolic forms, while X-ray data confirm the keto-carboxylic acid structure .

- Reactivity with nucleophiles : Theoretical models (e.g., Fukui indices) predict electrophilic sites at C4, but experimental amidation occurs preferentially at the carboxylic group .

Resolution : Validate computational models with solvent- and temperature-dependent experimental studies (e.g., kinetic isotope effects or in situ FT-IR monitoring).

Q. How can researchers design derivatives to enhance biological activity while minimizing toxicity?

- Functionalization : Introduce substituents at C3 (phenyl) or C4 (carboxylic acid) via:

- Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize low-risk analogs .

Q. What mechanistic insights explain the compound’s variable performance in catalytic applications?

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

- Hydrogen bonding : Carboxylic acid dimers form centrosymmetric R(8) motifs, increasing melting points (observed mp: 210–215°C) .

- Pi-stacking : Parallel-displaced phenyl ring interactions (3.8–4.2 Å spacing) contribute to solubility limitations in nonpolar solvents .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Phenylhydrazine ratio | 1.2 equivalents | 75 | |

| Hydrolysis time | 6 hr (NaOH, ethanol) | 70 | |

| Purification | EtOAc/hexane (3:7) | 65 |

Q. Table 2. Spectral Data

| Technique | Key Peaks | Reference |

|---|---|---|

| NMR (DMSO) | δ 2.35 (s, 3H, CH), δ 12.5 (br, 1H, COOH) | |

| X-ray | Dihedral angle: 18.7° | |

| FT-IR | 1695 cm (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.